3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine
Overview
Description
3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine is a useful research compound. Its molecular formula is C8H4F3IN2 and its molecular weight is 312.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Calmodulin Interaction Studies
3-(Trifluoromethyl)-3-(m-[125I]iodophenyl)diazirine (TID) has been employed in studies exploring the interaction of calmodulin with other proteins. TID labels calmodulin and its fragments in a calcium-dependent manner, indicating the exposure of hydrophobic sites upon calcium binding. This has been a useful tool for characterizing the sites on calmodulin that interact with its target proteins (Krebs et al., 1984).
Membrane Protein Studies
TID has also been significant in the study of membrane proteins. It selectively labels the hydrophobic core of membranes, providing insights into the topological organization of membrane-embedded proteins. This was demonstrated in a study on the F1F0 ATP synthase from Escherichia coli, where TID helped reveal the arrangement of membrane-embedded subunits (Hoppe et al., 1984). Similarly, TID was used to investigate the distribution of radioactivity among the proteins of human erythrocyte membranes, indicating selective labeling of specific intrinsic membrane proteins (Brunner & Semenza, 1981).
Surface Modification of Carbon Nanotubes
Diazirines, including 3-aryl-3-(trifluoromethyl)diazirines, have been utilized for the covalent surface modification of graphitic carbon and carbon nanotubes. They act as molecular “tethers” to facilitate the attachment of various chemical species to these surfaces, as shown in the attachment of a ferrocenyl probe moiety to carbon nanotube surfaces (Lawrence et al., 2011).
Photoreactive Probes in Chemical Biology
The use of 3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine in photoreactive probes has been explored for potential applications in chemical biology. Its photolysis in the presence of phenolic reaction partners suggests its utility as a “cleaner” diazirine for such applications, enabling Friedel-Crafts alkylations (Raimer & Lindel, 2013).
Properties
IUPAC Name |
3-(4-iodophenyl)-3-(trifluoromethyl)diazirine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)7(13-14-7)5-1-3-6(12)4-2-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYGXRDNWWFSMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)C(F)(F)F)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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